2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide
Description
The compound 2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 3,4-dimethylphenyl group and at position 6 with a thioether-linked acetamide moiety terminating in a thiazol-2-yl amine. This structure combines heterocyclic motifs known for diverse bioactivities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
2-[[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S2/c1-10-3-4-12(7-11(10)2)24-15-13(8-20-24)16(26)23-18(22-15)28-9-14(25)21-17-19-5-6-27-17/h3-8H,9H2,1-2H3,(H,19,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWOXITXSFSQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The pyrazolo[3,4-d]pyrimidinone scaffold is shared with several analogs, but substituent variations significantly alter properties:
Key Observations:
- Substituent Positioning : The target compound’s 3,4-dimethylphenyl group (vs. 2,3-dimethylphenyl in ) may alter steric interactions in binding pockets. The 3,5-dimethoxyphenyl group in Compound 19 () introduces electron-donating methoxy groups, which could modulate electronic properties and solubility .
- Thioacetamide-Linked Moieties : The thiazol-2-yl terminus in the target compound contrasts with the trifluoromethylbenzothiazol in Compound 17. Fluorinated groups often enhance metabolic stability, while thiazole rings may favor π-π stacking in enzyme active sites .
Spectroscopic Characterization
NMR and crystallographic techniques are critical for structural validation:
- NMR Analysis : highlights how substituents alter chemical shifts in regions A (positions 39–44) and B (29–36) of related compounds. The target compound’s dimethylphenyl and thiazole groups would similarly perturb proton environments, detectable via ¹H/¹³C NMR .
Lipophilicity and Solubility
- The thiazole ring’s polarity may counterbalance hydrophobic effects, as seen in Compound 19’s trifluoromethylbenzothiazol group, which balances activity and solubility .
Target Engagement Speculation
- Kinase Inhibition: Compound 19’s CK1 inhibition () suggests the pyrimidinone-thiazole scaffold may target ATP-binding pockets. The target compound’s thiazol-2-yl group could similarly interact with kinase catalytic domains .
- Antimicrobial Potential: Thiazole and pyrimidinone derivatives in exhibit antimicrobial activity, implying the target compound may share this trait, though empirical data is lacking .
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